molecular formula C11H8BrF3N2 B13925934 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole

2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B13925934
M. Wt: 305.09 g/mol
InChI Key: UZESIHZNSAIXIU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole (CAS 1001755-09-4) is a high-value brominated and fluorinated imidazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a 1-methyl-4-(trifluoromethyl)imidazole core, a privileged scaffold renowned for its significant presence in pharmacologically active molecules . The para-bromophenyl substituent at the 2-position acts as a reactive handle, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse biaryl libraries for structure-activity relationship (SAR) studies . The imidazole ring is a fundamental building block in numerous therapeutic agents . Recent scientific investigations highlight the immense potential of imidazole derivatives as core structures for developing new analgesic and anti-inflammatory agents. Molecular docking studies have demonstrated that such compounds can exhibit high binding affinity to therapeutic targets like the COX-2 enzyme, underscoring their relevance in designing novel non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of the trifluoromethyl group is a critical modification, often enhancing a compound's metabolic stability, lipophilicity, and binding affinity, thereby optimizing its pharmacokinetic profile . This product is intended for use as a key precursor in the synthesis of more complex, target-oriented molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BrF3N2

Molecular Weight

305.09 g/mol

IUPAC Name

2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)imidazole

InChI

InChI=1S/C11H8BrF3N2/c1-17-6-9(11(13,14)15)16-10(17)7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

UZESIHZNSAIXIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Halogenation of Imidazoles at the 4-Position

A key step in preparing 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves introducing the bromine atom at the 4-position of the imidazole ring. According to patent CN106674121A, a robust method for preparing 4-halogen-1H-imidazoles involves direct halogenation of imidazole under alkaline conditions:

  • Procedure : Imidazole is reacted with elemental bromine in the presence of potassium hydroxide in aqueous medium at 80–90 °C.
  • Reaction conditions : The molar ratio of imidazole to bromine ranges from 1:0.5 to 1:2.5; potassium hydroxide is used to maintain alkaline conditions.
  • Work-up : After reaction completion, the mixture is acidified to pH ~7, causing precipitation of the 4-bromoimidazole product.
  • Purification : The crude 4-bromoimidazole is filtered, then subjected to reduction with sodium sulfite in an isopropanol-water mixture to remove excess bromine and side products, followed by extraction and vacuum concentration to yield high-purity 4-bromoimidazole.

Yield and Purity : The method achieves yields around 90% with purities exceeding 98%, confirmed by liquid chromatography and 1H-NMR spectroscopy.

Step Reagents & Conditions Outcome
1 Imidazole + Br2 + KOH, 80-90 °C 4-bromo-1H-imidazole (crude)
2 Sodium sulfite reduction, isopropanol/water reflux Purified 4-bromo-1H-imidazole

This method is scalable, cost-effective, and environmentally friendly due to recycling of filtrates and minimal waste discharge.

Synthesis of 2-(4-Bromophenyl)-Substituted Imidazoles

Cyclization via One-Pot Multi-Component Reactions

The 2-(4-bromophenyl) substituent on the imidazole ring can be introduced through cyclization reactions involving 1,2-diketones, aldehydes, and nitrogen sources. A well-documented approach for synthesizing 2,4,5-trisubstituted imidazoles uses a one-pot reaction of benzil derivatives, aromatic aldehydes, and ammonium acetate or amines:

  • Catalyst : Trichloromelamine has been reported as an efficient, eco-friendly catalyst promoting imidazole ring formation under solvent-free conditions at ~110 °C.
  • Reaction : For example, benzil, 4-bromobenzaldehyde, and ammonium acetate react to form 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.
  • Yield : Yields up to 92% have been reported under optimized conditions.
  • Characterization : The product is confirmed by FT-IR and 1H-NMR spectral data.

While this method is for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, it establishes a synthetic route to introduce the 4-bromophenyl group at position 2 of the imidazole ring, which can be adapted for other substitutions such as methyl and trifluoromethyl groups.

Integrated Synthetic Route for 2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole

Combining the above methods, a plausible synthetic sequence is:

Step Description Reagents/Conditions Notes
1 Halogenation of imidazole at 4-position Imidazole + Br2 + KOH, 80-90 °C, aqueous Yields 4-bromo-1H-imidazole
2 N1-Methylation 4-bromoimidazole + methyl iodide + base Selective N-methylation
3 Introduction of trifluoromethyl group at C4 Pd/Cu-catalyzed trifluoromethylation Using trifluoromethylating agents
4 Coupling with 4-bromophenyl group at C2 Multi-component cyclization or cross-coupling Using 4-bromobenzaldehyde or equivalent

Each step requires purification and characterization, typically by chromatography, NMR, and mass spectrometry.

Summary Table of Preparation Methods

Preparation Aspect Method/Conditions Yield (%) Purity (%) Reference
4-Bromo-1H-imidazole Imidazole + Br2 + KOH, 80-90 °C, aqueous ~90 >98
N1-Methylation Methyl iodide + base, DMF solvent High (typical) High General organic synthesis
Trifluoromethylation at C4 Pd/Cu catalysis, trifluoromethyl reagents Moderate-high High
2-(4-Bromophenyl) substitution One-pot cyclization (benzil + 4-bromobenzaldehyde + NH4OAc) Up to 92 High

Chemical Reactions Analysis

2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an imidazole oxide.

Scientific Research Applications

2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Findings and Implications

Optoelectronic Potential: Bromophenyl-substituted imidazoles (e.g., 2BBI) exhibit high RTP quantum yields (74.2%) when doped in matrices, suggesting the target compound could be optimized for OLEDs or sensors .

Drug Design : Trifluoromethyl groups enhance bioavailability and binding specificity. The target compound’s trifluoromethyl and bromophenyl groups may synergize in medicinal applications .

Synthetic Challenges : Introducing multiple electron-withdrawing groups (e.g., CF₃, Br) may require advanced coupling strategies, as seen in ’s Pd-catalyzed methods .

Biological Activity

2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole, with CAS number 1001755-09-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and various applications based on recent research findings.

  • Molecular Formula : C₁₁H₈BrF₃N₂
  • Molecular Weight : 305.09 g/mol
  • Chemical Structure : The compound features a bromophenyl group and a trifluoromethyl substituent, which are key to its biological activity.

Biological Activity Overview

Research has indicated that imidazole derivatives exhibit diverse biological activities, including anticancer, antiviral, and antifungal properties. The specific compound has been evaluated for its potential as an anticancer agent and an inhibitor of viral integrases.

Anticancer Activity

Recent studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) at micromolar concentrations.

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazoleMDA-MB-231TBDInduces apoptosis via caspase activation
Similar CompoundHepG2<10Microtubule destabilization

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Inhibitory studies have shown that certain imidazole derivatives can disrupt the interaction between HIV integrase and LEDGF/p75, a critical factor in viral replication.

CompoundInhibition (%)Target Interaction
2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole>50%IN-LEDGF/p75 interaction
Another Imidazole Derivative89%IN strand transfer activity

Study 1: Anticancer Evaluation

A study synthesized various imidazole derivatives, including those with bromophenyl and trifluoromethyl groups. These compounds were tested against several cancer cell lines, revealing that the presence of the trifluoromethyl group significantly enhanced antiproliferative activity. The study concluded that modifications at the aryl ring could lead to improved efficacy against breast cancer cells.

Study 2: Antiviral Mechanism

In another investigation focusing on HIV integrase inhibitors, it was found that derivatives similar to 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole exhibited strong inhibitory effects on the IN-LEDGF/p75 interaction. This suggests that such compounds could serve as potential therapeutic agents in managing HIV infections.

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